Ddr1-IN-1

Kinase Selectivity DDR1 DDR2

Choose DDR1-IN-1 for its well-characterized, 4-fold biochemical selectivity over DDR2 and excellent broad kinome profile (S(1)=0.01 at 1 µM), enabling unambiguous attribution of phenotypes to DDR1 inhibition. This type II inhibitor binds the 'DFG-out' conformation, delivering a validated cellular EC50 of 86.76 nM in U2OS cells. Unlike equipotent or more potent but less selective alternatives (e.g., ponatinib, 7rh), DDR1-IN-1 minimizes off-target confounds in fibrosis, cancer, and ferroptosis models, including demonstrated in vivo efficacy in dry eye disease. Its moderate potency and high selectivity make it the superior pharmacological probe for DDR1-specific signaling studies.

Molecular Formula C30H31F3N4O3
Molecular Weight 552.6 g/mol
CAS No. 1449685-96-4
Cat. No. B607012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDdr1-IN-1
CAS1449685-96-4
SynonymsDDR1-IN-1;  DDR1-IN 1;  DDR1-IN1.
Molecular FormulaC30H31F3N4O3
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F
InChIInChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38)
InChIKeyAOZPVMOOEJAZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DDR1-IN-1 (CAS 1449685-96-4): A Reference-Standard Selective DDR1 Kinase Inhibitor for Fibrosis and Kinase Signaling Research


DDR1-IN-1 is a type II, ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen [1]. It is characterized by an IC50 of 105 nM for DDR1 and a selectivity window of 3- to 4-fold over the closely related DDR2 (IC50 = 413 nM), binding in the 'DFG-out' conformation . As a pharmacological probe, it has been validated in a panel of 451 kinases, demonstrating an excellent broader kinome selectivity profile with a selectivity score S(1) of 0.01 at 1 µM [2].

Why DDR1-IN-1 is Not Directly Interchangeable with Other DDR1 Inhibitors Like 7rh or Ponatinib


Substituting DDR1-IN-1 with another 'DDR1 inhibitor' such as 7rh (DDR1-IN-2) or ponatinib introduces significant variability in experimental outcomes due to distinct chemical scaffolds, binding kinetics, and off-target profiles [1]. While 7rh exhibits higher biochemical potency against DDR1 (IC50 = 6.8-13.1 nM), it also engages a different set of off-targets including Bcr-Abl and c-Kit, and demonstrates distinct cellular and in vivo pharmacology . Conversely, the multi-targeted inhibitor ponatinib potently inhibits both DDR1 and DDR2 with an IC50 of 9 nM, lacking the isoform selectivity profile of DDR1-IN-1 [2]. Consequently, data generated with one compound cannot be extrapolated to another, making the specific selection of DDR1-IN-1 critical for experiments designed to interrogate DDR1-dependent signaling with a well-characterized selectivity window [3].

DDR1-IN-1 Quantitative Differentiation Guide: Head-to-Head Kinase Selectivity and Cellular Activity


DDR1-IN-1 Demonstrates 4-Fold Biochemical Selectivity for DDR1 Over DDR2, a Critical Differentiation from the Equipotent Multi-Targeted Inhibitor Ponatinib

DDR1-IN-1 provides a distinct selectivity window between DDR1 and DDR2. In kinase inhibition assays, DDR1-IN-1 inhibits DDR1 with an IC50 of 105 nM and DDR2 with an IC50 of 413 nM, resulting in a 4-fold selectivity ratio [1]. In contrast, the multi-targeted clinical kinase inhibitor ponatinib exhibits near-equipotent inhibition of both DDR1 and DDR2, with IC50 values of 9 nM for each [2]. This 4-fold selectivity profile of DDR1-IN-1 is a key differentiator for experimental designs requiring isoform discrimination, as ponatinib's non-selective inhibition would confound results by simultaneously blocking both receptors.

Kinase Selectivity DDR1 DDR2 Ponatinib Biochemical Assay

DDR1-IN-1 Exhibits a Favorable Kinome-Wide Selectivity Profile with an S-Score of 0.01 at 1 µM, a Key Advantage Over the Broader Off-Target Profile of 7rh (DDR1-IN-2)

Broader kinome selectivity is a critical attribute for a high-quality chemical probe. DDR1-IN-1 has been assessed in a KinomeScan panel of 451 kinases, yielding a selectivity score S(1) of 0.01 at a concentration of 1 µM, indicating excellent overall kinome selectivity [1]. This quantitative metric is superior to that of many other DDR1 inhibitors. For example, the structurally distinct analog 7rh (DDR1-IN-2), while more potent against DDR1 (IC50 = 6.8 nM), inhibits Bcr-Abl and c-Kit with IC50 values of 355 nM and >10,000 nM respectively, and its S-score at 1 µM is reported as 0.03, indicating a less favorable overall selectivity profile with more off-target engagement across the kinome .

Kinome Selectivity Off-Target Profiling KinomeScan 7rh Chemical Probe

DDR1-IN-1 Potently Blocks Collagen-Induced DDR1 Autophosphorylation in Cells with an EC50 of 86.76 nM, Establishing Robust Cellular Target Engagement

Beyond biochemical potency, confirmation of cellular target engagement is essential for a credible chemical probe. In U2OS osteosarcoma cells, DDR1-IN-1 effectively blocks collagen-induced autophosphorylation of DDR1 at residue Y513 with a quantified EC50 of 86.76 nM . This value demonstrates that the compound's biochemical activity translates into effective cellular inhibition of the receptor's activation. While this cellular EC50 is within the expected range based on its biochemical IC50 of 105 nM, it is notably less potent than the cellular activity reported for 7rh, which can achieve similar effects at lower nanomolar concentrations . However, the cellular EC50 of 86.76 nM for DDR1-IN-1 is well-suited for studies where complete receptor blockade is not the primary goal, and it provides a validated benchmark for dose-response experiments in collagen-rich environments.

Cellular Target Engagement Autophosphorylation U2OS Cell Line EC50 Collagen

DDR1-IN-1 Demonstrates In Vivo Efficacy in a Dry Eye Disease Model, Highlighting Functional Selectivity and Translational Relevance

Validation of a compound's functional utility in a disease-relevant animal model is a key differentiator for procurement. DDR1-IN-1 has been specifically shown to confer in vivo protection in a rat model of dry eye disease [1]. In this study, topical treatment with DDR1-IN-1 for 7 days significantly alleviated dry eye symptoms induced by 0.2% benzalkonium chloride (BAC). Mechanistically, DDR1-IN-1 treatment reduced corneal lipid hydroperoxide (LPO) levels and suppressed the expression of ferroptosis markers, particularly ACSL4, in a YAP-dependent manner [1]. This outcome is distinct from the effects observed with the pan-kinase inhibitor ponatinib, which is associated with significant cardiovascular toxicity and would be unsuitable for this application [2]. This in vivo data confirms that DDR1-IN-1's selectivity profile translates into a functional, therapeutic benefit in a specific pathological context, supporting its use in preclinical disease modeling studies.

In Vivo Efficacy Dry Eye Disease Ferroptosis YAP/ACSL4 Topical Administration

DDR1-IN-1 Optimal Application Scenarios Based on Proven Evidence of Selectivity and Cellular Activity


Delineating DDR1- vs. DDR2-Specific Signaling in Collagen-Rich Microenvironments

DDR1-IN-1 is ideally suited for experiments designed to distinguish the distinct biological roles of DDR1 and DDR2. Its 4-fold biochemical selectivity [1] and broad kinome selectivity [2] make it the preferred tool over equipotent inhibitors like ponatinib, which cannot discriminate between the two isoforms. In cellular models of fibrosis, cancer, or arthritis, where both receptors may be expressed, DDR1-IN-1 allows researchers to confidently attribute observed changes in cell adhesion, migration, or invasion to DDR1 inhibition, minimizing confounding effects from DDR2 blockade .

Investigating Collagen-Dependent DDR1 Autophosphorylation and Downstream Signaling Kinetics

The validated cellular EC50 of 86.76 nM for blocking collagen-induced DDR1 autophosphorylation in U2OS cells provides a precise and reproducible benchmark for target engagement assays . Researchers can use this quantitative data to design dose-response experiments (e.g., from 10 nM to 1 µM) to study the temporal dynamics of DDR1 activation and the inhibition of downstream effectors such as ERK1/2, MMP-9, and fibronectin expression [1]. This is a more focused application than using a more potent, but less kinome-selective, inhibitor like 7rh, which may introduce additional signaling perturbations.

Exploring DDR1 Inhibition as a Strategy to Modulate Ferroptosis in Ocular Surface Disease Models

Building on published in vivo efficacy, DDR1-IN-1 is the compound of choice for studies investigating the role of DDR1 in ferroptosis and its contribution to ocular surface pathology, such as dry eye disease [3]. The demonstrated ability of topically applied DDR1-IN-1 to reduce LPO levels and suppress ACSL4 expression in a rat model provides a strong translational rationale. This specific application leverages DDR1-IN-1's unique combination of selectivity and functional activity, distinguishing it from other DDR1 inhibitors that have not been validated in this disease context.

Employing DDR1-IN-1 in Combinatorial Treatment Regimens to Overcome Therapy Resistance

DDR1-IN-1 has been shown to synergize with other targeted therapies, notably enhancing the anti-proliferative efficacy of the PI3K/mTOR inhibitor GSK2126458 in colorectal cancer cell cultures . In SNU-1040 cells, the combination of 250 nM DDR1-IN-1 and 82.5 nM GSK2126458 reduced cell proliferation to 50% of control, compared to 70% for GSK2126458 alone. This evidence positions DDR1-IN-1 as a valuable component in combination studies aimed at understanding and overcoming resistance mechanisms, an application where its moderate potency and high kinome selectivity are beneficial for minimizing off-target-driven synergy artifacts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ddr1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.